

Measuring p70S6K Activity: A Detailed Protocol Using Crosstide Substrate

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Compound of Interest

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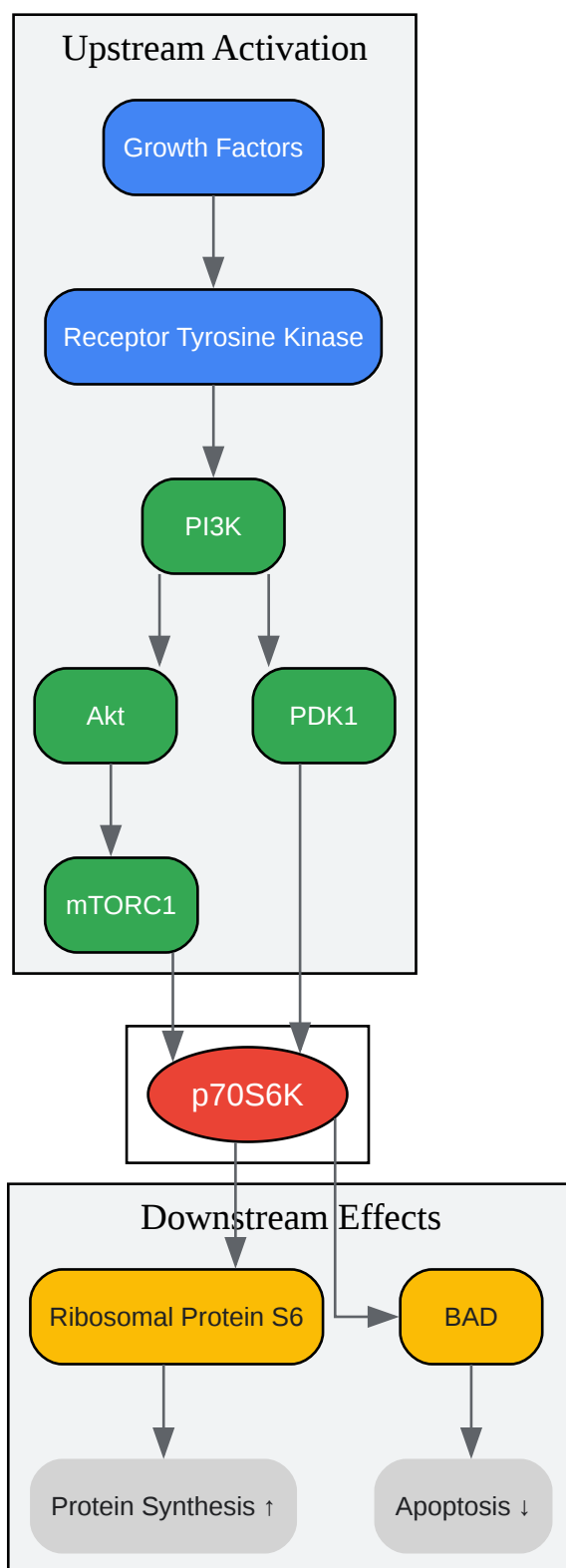
This application note provides detailed protocols for measuring the activity of p70 Ribosomal S6 Kinase (p70S6K), a crucial serine/threonine kinase involved in cell growth, proliferation, and survival. The protocols outlined below utilize the synthetic peptide **Crosstide** (GRPRTSSFAEG) as a substrate and are designed for researchers in academia and the pharmaceutical industry engaged in signal transduction research and drug development.^{[1][2]}

p70S6K is a key downstream effector of the PI3K/mTOR signaling pathway. Its activation is a multi-step process involving phosphorylation by kinases such as PDK1 and mTOR.^{[3][4][5]} Once activated, p70S6K phosphorylates multiple substrates, including the S6 ribosomal protein, to regulate protein synthesis and cell cycle progression.^{[4][6]} Dysregulation of the p70S6K signaling pathway is implicated in various diseases, including cancer, making it an important therapeutic target.

This document details three common methods for assaying p70S6K activity: a traditional radioactive assay, a luminescence-based assay, and a fluorescence polarization-based assay. Each method offers distinct advantages in terms of sensitivity, throughput, and safety.

p70S6K Signaling Pathway

The following diagram illustrates the central role of p70S6K in the PI3K/mTOR signaling cascade.



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Caption: The p70S6K signaling pathway, illustrating upstream activation and downstream targets.

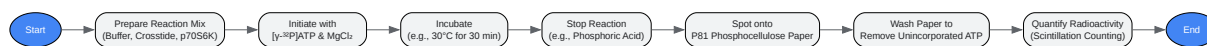
Experimental Protocols

The following are generalized protocols that can be adapted for specific experimental needs. Optimization of enzyme concentration, substrate concentration, and incubation time is recommended for each new experimental setup.

Protocol 1: Radioactive Kinase Assay using $[\gamma\text{-}^{32}\text{P}]\text{ATP}$

This traditional method directly measures the incorporation of a radiolabeled phosphate from $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ into the **Crosstide** substrate.^{[7][8]}

Experimental Workflow:



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Caption: Workflow for a radioactive p70S6K kinase assay.

Methodology:

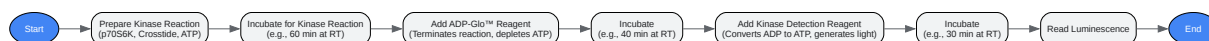
- Prepare Kinase Reaction Buffer: A typical 5X kinase buffer may contain 100 mM HEPES (pH 7.5), 50 mM MgCl_2 , 5 mM DTT, and 5 mM EGTA.
- Prepare Reaction Mixture: In a microcentrifuge tube on ice, combine the kinase reaction buffer, purified active p70S6K enzyme, and the **Crosstide** substrate.
- Initiate Kinase Reaction: Add $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ and unlabeled ATP to the desired final concentration and specific activity.
- Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-60 minutes). A time-course experiment is recommended to ensure the reaction is within the linear range.

- Stop Reaction: Terminate the reaction by adding a stop solution, such as 0.75% phosphoric acid.[9]
- Substrate Capture: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated **Crosstide** will bind to the paper.[7]
- Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.[7][9]
- Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)

This homogenous assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.[5][10][11]

Experimental Workflow:



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Caption: Workflow for a luminescence-based p70S6K kinase assay.

Methodology:

- Prepare Kinase Reaction: In a white, opaque multi-well plate, add the kinase buffer, p70S6K enzyme, **Crosstide** substrate, and ATP.
- Incubate: Incubate the plate at room temperature or 30°C for the desired time (e.g., 60 minutes).[12]
- Terminate and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40

minutes.[12][13]

- **Generate Luminescent Signal:** Add Kinase Detection Reagent to convert the ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for about 30 minutes.[12][13]
- **Measure Luminescence:** Read the luminescent signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the p70S6K activity.

Protocol 3: Fluorescence Polarization (FP) Kinase Assay

This homogenous assay measures the change in the rate of rotation of a fluorescently labeled **Crosstide** peptide upon phosphorylation. A phosphospecific antibody binds to the phosphorylated peptide, creating a larger molecular complex that tumbles more slowly in solution, resulting in a higher fluorescence polarization value.[14][15]

Experimental Workflow:



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Caption: Workflow for a fluorescence polarization-based p70S6K kinase assay.

Methodology:

- **Prepare Kinase Reaction:** In a suitable multi-well plate (e.g., black, low-binding), set up the kinase reaction containing p70S6K, a fluorescently labeled **Crosstide** peptide, and ATP in kinase buffer.
- **Incubate:** Allow the kinase reaction to proceed at a controlled temperature for a specific duration.
- **Stop Reaction:** Terminate the reaction by adding a chelating agent like EDTA.
- **Antibody Binding:** Add a mixture of a phosphospecific antibody that recognizes phosphorylated **Crosstide** and a fluorescent tracer peptide (for competitive formats).

- **Equilibration:** Incubate the plate to allow the antibody-phosphopeptide binding to reach equilibrium.
- **Measure Fluorescence Polarization:** Read the fluorescence polarization on a suitable plate reader. An increase in polarization (in a direct assay) or a decrease (in a competitive assay) indicates kinase activity.

Data Presentation

The following table summarizes typical quantitative parameters for the described p70S6K kinase assays. These values should be optimized for specific experimental conditions.

Parameter	Radioactive Assay	Luminescence Assay (ADP-Glo™)	Fluorescence Polarization Assay
Enzyme (p70S6K)	10-100 ng	5-25 ng[13]	1-20 ng
Substrate (Crosstide)	20-100 µM	0.1-1 mg/mL	50-200 nM (fluorescently labeled)
ATP	50-200 µM	10-50 µM[12]	10-100 µM
[γ- ³² P]ATP	1-10 µCi per reaction	N/A	N/A
Incubation Time	10-60 minutes	30-120 minutes[12]	30-90 minutes
Incubation Temperature	30°C[7]	Room Temperature or 30°C	Room Temperature or 30°C
Detection Method	Scintillation Counting	Luminescence Plate Reader	FP-capable Plate Reader

Conclusion

The choice of assay for measuring p70S6K activity depends on the specific research needs, including required throughput, sensitivity, and available instrumentation. The radioactive assay is a highly sensitive and direct method, while the luminescence and fluorescence polarization assays offer non-radioactive, high-throughput alternatives suitable for inhibitor screening and kinetic studies. The protocols and data presented here provide a solid foundation for establishing robust and reliable p70S6K activity assays in your laboratory.

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